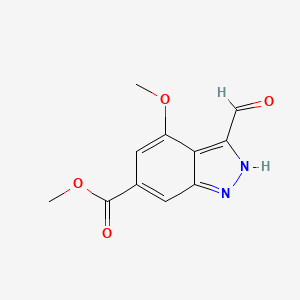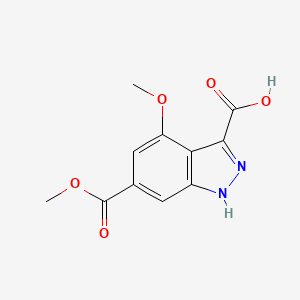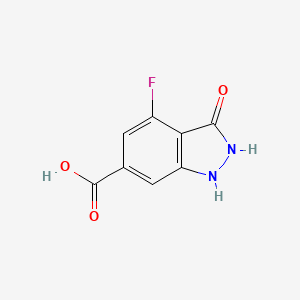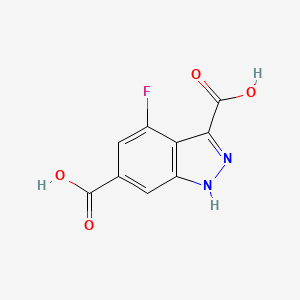
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of indazole, which is a heterocyclic compound that has been widely studied due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid involves the inhibition of various enzymes, including COX-2. COX-2 is an enzyme that is involved in the inflammatory response and is overexpressed in various types of cancer. Inhibition of COX-2 by 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid leads to a decrease in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid has been found to exhibit potent biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory activity by inhibiting COX-2 and decreasing the production of prostaglandins. In addition, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid in lab experiments include its potent inhibitory activity against various enzymes, including COX-2, and its potential applications in medicinal chemistry and pharmaceuticals. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of the potential applications of this compound in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Furthermore, the study of the mechanism of action of this compound and its effects on various enzymes and pathways is an important area of future research. Finally, the development of more potent and selective inhibitors of COX-2 based on the structure of 6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is an important direction for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry and pharmaceuticals. This compound has been found to exhibit potent inhibitory activity against various enzymes, including cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. In addition, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4/c1-17-10(16)5-2-4(11)3-6-7(5)8(9(14)15)13-12-6/h2-3H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQBXIIGXHUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)F)NN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















